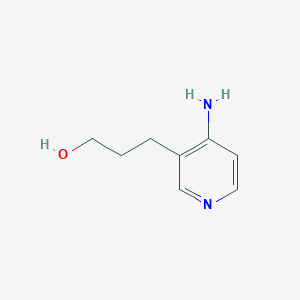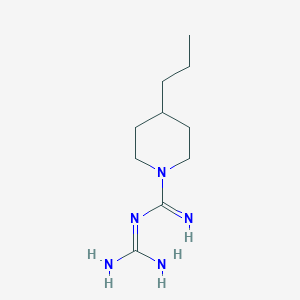
N-(4-Propylpiperidine-1-carboximidoyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Propylpiperidine-1-carboximidoyl)guanidine: is a chemical compound with the molecular formula C10H21N5 It is known for its unique structure, which includes a piperidine ring substituted with a propyl group and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine typically involves the reaction of 4-propylpiperidine with guanidine derivatives. One common method is the one-pot synthesis approach, which involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N-(4-Propylpiperidine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-Propylpiperidine-1-carboximidoyl)guanidine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Propylpiperidine-1-carboximidoyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Propylpiperidine-1-carboximidoyl)guanidine hydrochloride
- This compound derivatives
Comparison: this compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H21N5 |
|---|---|
Molecular Weight |
211.31 g/mol |
IUPAC Name |
N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C10H21N5/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12/h8H,2-7H2,1H3,(H5,11,12,13,14) |
InChI Key |
QOFDGOAIFRHJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCN(CC1)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


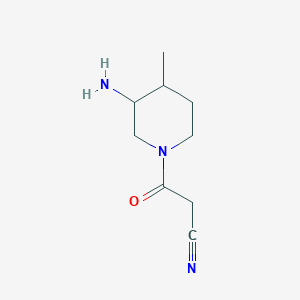

![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)
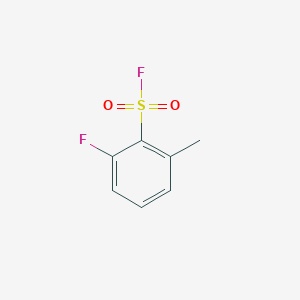


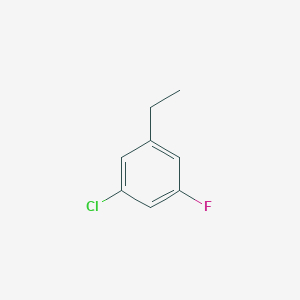
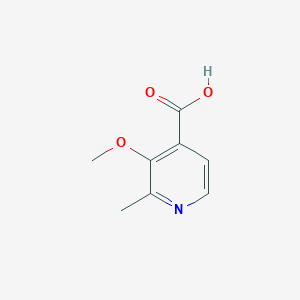
![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
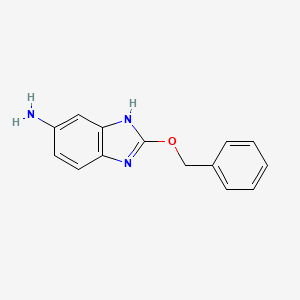
![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)
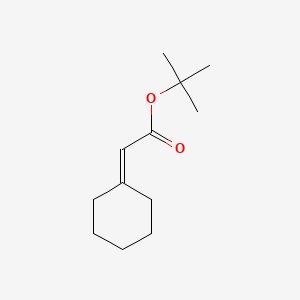
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)
